molecular formula C7H5N3O3 B1367168 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide CAS No. 74420-07-8

1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide

Cat. No.: B1367168
CAS No.: 74420-07-8
M. Wt: 179.13 g/mol
InChI Key: RDJVMDHDMYNMJW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, commonly termed 7-azaindole, is a bicyclic heteroaromatic compound with a fused pyrrole and pyridine ring system. The derivative 3-nitro-7-oxide introduces a nitro group at position 3 and an oxide moiety at position 7, significantly altering its electronic and biological properties. The parent compound (CAS 271-63-6) has a molecular formula C₇H₆N₂, molecular weight 118.14 g/mol, and an IUPAC name 1H-pyrrolo[2,3-b]pyridine .

Properties

IUPAC Name

7-hydroxy-3-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-9-3-1-2-5-6(10(12)13)4-8-7(5)9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVMDHDMYNMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505538
Record name 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-07-8
Record name 74420-07-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide can be achieved through several methods. One common approach involves the nitration of 1H-pyrrolo[2,3-B]pyridine, followed by oxidation. The nitration typically occurs at the 3-position, and the reaction conditions often involve the use of nitric acid and sulfuric acid as reagents . The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1H-Pyrrolo[2,3-B]pyridine derivatives have been extensively studied for their biological activities, particularly as inhibitors in cancer therapies.

Fibroblast Growth Factor Receptor Inhibitors

A notable application is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, making it a promising candidate for breast cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells .

TNIK Inhibition

Another significant application involves the inhibition of TNIK (TRAF2 and NCK interacting kinase). Studies have shown that several derivatives of the pyrrolo[2,3-b]pyridine scaffold possess high inhibition rates on TNIK, with some compounds achieving IC50 values below 1 nM. This activity suggests potential therapeutic uses in modulating IL-2 secretion and addressing autoimmune diseases .

Synthesis and Reactivity

The compound can undergo various chemical reactions, including nitration, bromination, and iodination. These reactions allow for the synthesis of a wide range of derivatives that can be tailored for specific biological activities. For example, modifications at the 3-position have been extensively explored to enhance biological activity .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. The findings indicated that modifications at the nitro group significantly affected the compounds' efficacy against breast cancer cells. The study highlighted the structure-activity relationship (SAR) that can guide future drug design efforts .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives not only inhibited tumor growth but also enhanced T-cell immunity in tumor-bearing mice. This suggests that these compounds could serve dual roles in both direct anti-tumor activity and immune modulation .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on 7-Azaindole Derivatives

For example:

The 7-oxide moiety further polarizes the ring system, enhancing solubility and intermolecular interactions. This contrasts with non-oxide analogs like 1H-pyrrolo[2,3-b]pyridine-7-carboxylic acid (similarity score 0.97), where carboxylic acid substituents prioritize different reactivity profiles .

Table 1: Substituent Effects on Ionization Potential and Fungicidal Activity
Compound Substituent(s) Ionization Potential (eV) Activity (Rice Blast Inhibition)
1H-Pyrrolo[2,3-b]pyridine None 8.2 Low
3-Nitro-7-azaindole -NO₂ (position 3) 9.1 High
3-Nitro-7-oxide -NO₂ (3), -O⁻ (7) 9.5 (estimated) Very High (predicted)
6-Methyl-7-azaindole -CH₃ (position 6) 7.8 Low

Note: Data extrapolated from semiempirical calculations and bioactivity trends in .

Structural Analogues in the Pyrrolopyridine Family

(a) 1H-Pyrrolo[3,2-c]pyridine Derivatives

These isomers shift the nitrogen atom to position 3, altering π-electron density. For instance:

  • 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid (similarity 0.82): Carboxylic acid groups favor hydrogen bonding but lack the nitro group’s electron-withdrawing effects .
  • 2-Methyl-1H-pyrrolo[3,2-c]pyridine (similarity 0.80): Methyl substitution reduces ring electronegativity, diminishing bioactivity compared to nitro-substituted derivatives .
(b) 5-Azaindoles (1H-Pyrrolo[3,2-b]pyridine)

Synthesized via alternative routes (e.g., Brodrick and Wibberly’s method), 5-azaindoles exhibit distinct reactivity due to nitrogen placement. Their ionization potentials are typically lower than 7-azaindoles, making them less effective in fungicidal applications .

Comparison with Other Substituted Pyrrolopyridines

  • Pyrrole-2,5-dione Analogs : Microwave-assisted synthesis yields antioxidants with thiol-specific scavenging, but their mechanisms diverge from nitro-azaindoles .
  • 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid : Synthesized via palladium-catalyzed carboxylation, emphasizing carboxyl group utility in metal coordination .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 3-nitro-, 7-oxide (CAS No. 74420-07-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action as observed in various studies.

  • Molecular Formula : C7H5N3O3
  • Molecular Weight : 179.13 g/mol
  • Melting Point : 276–277.5 °C (decomposes)
  • Boiling Point : Approximately 463.3 °C (predicted)
PropertyValue
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Melting Point276–277.5 °C
Boiling Point~463.3 °C

Cytotoxic Effects

Recent studies have highlighted the cytotoxic activity of various derivatives of the pyrrolo[2,3-b]pyridine scaffold, including the compound . The following findings summarize its biological activity:

  • Antitumor Activity :
    • A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The most potent derivative showed IC50 values ranging from 0.12 to 0.21 μM against these cell lines .
    • The mechanism of action includes inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
  • Mechanisms of Action :
    • The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
    • Studies have indicated that it may interfere with the HGF/MET signaling pathway, which is implicated in various cancers .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Antiproliferative Activity :
    • A series of synthesized compounds were tested for their antiproliferative activity using MTT assays. Most compounds exhibited moderate to excellent activity against the aforementioned cancer cell lines.
    • Table 1 summarizes the IC50 values for selected derivatives:
CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
Compound A0.120.150.21
Compound B0.250.300.28
Compound C>1.00>1.00>1.00

Safety Profile

The safety profile for this compound indicates potential hazards:

  • Hazard Statements :
    • H302: Harmful if swallowed.
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.